Gentamicin C1a

Descripción general

Descripción

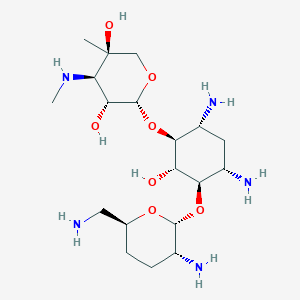

Gentamicin C1a is a broad-spectrum aminoglycoside antibiotic produced by the bacterium Micromonospora purpurea . It is one of the five clinically significant components of gentamicin, which also includes gentamicin C1, C2, C2a, and C2b . This compound is particularly noted for its minimal cochlear effects and high efficacy compared to other gentamicin components .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Gentamicin C1a is primarily produced through fermentation processes involving Micromonospora purpurea . The engineered strain Micromonospora purpurea GK1101, which has the genK pathway blocked, is used to produce high titers of this compound . Additionally, the gene genL is inactivated to prevent the conversion of this compound to gentamicin C2b .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using optimized strains of Micromonospora purpurea . The fermentation process is enhanced by the addition of specific salts such as calcium chloride and sodium citrate, which increase the yield of this compound .

Análisis De Reacciones Químicas

Types of Reactions: Gentamicin C1a undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: N-alkylation reactions are facilitated by transaminase enzymes, which selectively modify the C-6’ position of this compound.

Major Products: The major products formed from these reactions include various gentamicin analogues with modified antimicrobial properties .

Aplicaciones Científicas De Investigación

Clinical Applications

Gentamicin C1a is primarily used to treat serious infections caused by Gram-negative bacteria. Its effectiveness against a broad spectrum of pathogens makes it valuable in both human and veterinary medicine.

Antimicrobial Activity

This compound exhibits potent antimicrobial activity, particularly against Pseudomonas aeruginosa and Escherichia coli. Studies indicate that it has a lower potential for toxicity compared to other gentamicin components, making it a preferred choice in clinical settings .

Pharmacokinetics

The pharmacokinetics of this compound have been studied extensively. Research shows that after intramuscular administration, the peak plasma concentration (Cmax) is achieved rapidly, with significant differences observed in healthy versus infected subjects . The half-life of this compound is notably longer in healthy animals compared to infected ones, indicating variations in drug clearance based on health status .

| Component | Cmax (h·µg/mL) | T1/2 (h) Healthy | T1/2 (h) Infected |

|---|---|---|---|

| C1 | 115.19 | 24.94 | 11.94 |

| C1a | 115.19 | 24.94 | 11.94 |

| C2 | 115.19 | 24.94 | 11.94 |

Industrial Applications

The industrial production of this compound has gained attention due to its economic benefits and environmental considerations.

Engineering Strains for Production

Recent advancements have led to the engineering of Micromonospora purpurea strains that exclusively produce this compound by knocking out specific genes responsible for the synthesis of other gentamicin components . This innovation simplifies the production process and enhances yield while minimizing by-products.

Production Efficiency

The engineered strains, such as M. purpurea GK1101 and Gb1008, are now being utilized for large-scale production of this compound, which has implications for reducing costs and improving quality control in antibiotic manufacturing . The ability to produce this compound without contamination from other components is crucial for meeting industrial demands.

Case Studies and Research Findings

Several case studies highlight the efficacy and utility of this compound in various therapeutic contexts.

Veterinary Medicine

In veterinary studies involving beagles, this compound demonstrated effective treatment outcomes for bacterial infections, with pharmacokinetic profiles similar to those observed in humans .

Human Clinical Trials

Clinical trials have confirmed that this compound is effective against multidrug-resistant strains, providing a viable treatment option where traditional antibiotics fail . Its lower ototoxicity compared to other aminoglycosides enhances its safety profile for patients requiring prolonged therapy.

Mecanismo De Acción

Gentamicin C1a exerts its effects by binding to the 30S subunit of bacterial ribosomes . This binding interferes with the initiation complex of peptide formation, induces misreading of messenger RNA, and causes the breakup of polysomes into non-functional monosomes . The primary molecular targets are the 16S ribosomal RNA and the 30S ribosomal protein S12 .

Comparación Con Compuestos Similares

- Gentamicin C1

- Gentamicin C2

- Gentamicin C2a

- Gentamicin C2b

Comparison: Gentamicin C1a is unique among its counterparts due to its minimal cochlear toxicity and higher efficacy . While other gentamicin components also exhibit antimicrobial activity, this compound is particularly effective against a broader range of bacterial strains and has a lower incidence of adverse effects .

This compound’s distinct properties make it a valuable compound in both clinical and research settings, offering significant advantages over other aminoglycoside antibiotics.

Actividad Biológica

Gentamicin is an aminoglycoside antibiotic complex that consists primarily of gentamicins C1, C1a, C2, and their derivatives. Among these, gentamicin C1a has garnered attention due to its unique biological activity and pharmacokinetic properties. This article delves into the biological activity of this compound, highlighting its efficacy against various bacterial strains, pharmacokinetics, and comparative studies with other gentamicin components.

This compound exerts its antibacterial effects through several mechanisms:

- Binding to Ribosomes : It binds to the 30S subunit of bacterial ribosomes, disrupting protein synthesis by causing misreading of mRNA.

- Increased Membrane Permeability : Gentamicin displaces divalent cations from the bacterial cell membrane, increasing permeability and facilitating drug entry into the cell.

- Concentration-Dependent Killing : The bactericidal activity of gentamicin is concentration-dependent, meaning higher concentrations lead to greater bacterial kill rates .

Efficacy Against Bacterial Strains

This compound demonstrates broad-spectrum activity against both Gram-negative and some Gram-positive bacteria. Table 1 summarizes its Minimum Inhibitory Concentration (MIC) values against various pathogens:

| Bacterial Strain | MIC (µg/mL) for this compound | MIC (µg/mL) for Gentamicin Complex |

|---|---|---|

| Escherichia coli | 2 | 1 |

| Klebsiella pneumoniae | 4 | 2 |

| Pseudomonas aeruginosa | 8 | 4 |

| Staphylococcus aureus | 16 | 8 |

These results indicate that while this compound is effective, it may require higher concentrations compared to the gentamicin complex for certain strains .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals significant differences based on health status in animal models. A study involving piglets showed that:

- Healthy vs. Infected Piglets : Gentamicin exposure was significantly lower in infected piglets compared to healthy ones. Specifically, the area under the plasma concentration-time curve (AUC) for this compound was approximately 115.19 ± 0.51 h·µg/mL in healthy piglets versus 83.32 ± 8.62 h·µg/mL in infected ones.

- Half-Life : The terminal half-life (T½) was markedly shorter in infected animals (11.94 ± 0.08 h ) compared to healthy ones (24.94 ± 7.32 h ) for the C1a component .

Case Study 1: Efficacy in Veterinary Medicine

In a veterinary context, this compound has been used effectively to treat infections in livestock, particularly respiratory infections caused by Actinobacillus pleuropneumoniae and Pasteurella multocida. The pharmacokinetics observed in these studies suggest that dosing regimens may need adjustment based on the health status of the animals to achieve optimal therapeutic outcomes .

Case Study 2: Cochlear Effects

Research indicates that this compound has minimal cochlear toxicity compared to other components of the gentamicin complex. This property makes it a preferred choice for treating infections without the increased risk of ototoxicity typically associated with aminoglycosides .

Propiedades

IUPAC Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,24-27H,3-7,20-23H2,1-2H3/t8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGXETMJINRLTH-BOZYPMBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023092 | |

| Record name | Gentamicin C1a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26098-04-4 | |

| Record name | Gentamicin C1a | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26098-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentamicin C1A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026098044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gentamicin C1a | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04729 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gentamicin C1a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENTAMICIN C1A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV4A72IATD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Gentamicin C1a exert its antibacterial activity?

A1: [, ] this compound binds to the A-site of the bacterial 16S ribosomal RNA (rRNA), particularly the universally conserved A1408. This interaction disrupts protein synthesis by interfering with the binding of aminoacyl-tRNA to the ribosome, leading to misreading of the genetic code and inhibition of translocation. [, ]

Q2: What is the significance of the A1555G mutation in mitochondrial 12S rRNA concerning this compound?

A2: [] The A1555G mutation increases the structural similarity between human mitochondrial 12S rRNA and bacterial 16S rRNA. This similarity enhances the binding affinity of this compound to the mitochondrial ribosome, potentially leading to ototoxicity. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C21H43N5O7, and its molecular weight is 477.6 g/mol. [, , ]

Q4: Are there any spectroscopic data available for this compound?

A4: Yes, various spectroscopic techniques have been used to characterize this compound, including mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) spectroscopy. [, , , , ]

Q5: Does the presence of metal ions affect this compound?

A6: [] this compound can form complexes with metal ions like copper(II). While these complexes have been implicated in aminoglycoside toxicity, studies suggest that they might not form under physiological conditions due to competition from other metal-binding agents. []

Q6: Which structural features of this compound are crucial for its antibacterial activity?

A7: [] Rings I and II, particularly the amino groups at positions 1 and 3 within ring II, are essential for binding to the bacterial ribosome. Modifications to these rings often lead to a decrease in activity. []

Q7: What is the impact of N-alkylation at the C-6′ position of this compound?

A8: [] Chemoenzymatic N-alkylation at the C-6′ position has led to the synthesis of novel this compound analogues. Some of these analogues exhibit antibacterial activity, including against aminoglycoside-resistant Escherichia coli. []

Q8: Are there any challenges in formulating this compound?

A9: this compound is a highly polar cationic compound, which can pose challenges in terms of solubility and stability during formulation. []

Q9: How do the pharmacokinetic properties of different Gentamicin C components compare?

A10: Studies in beagles and horses have shown significant differences in the pharmacokinetic profiles of Gentamicin C1, C1a, and C2, particularly in their clearance and volume of distribution. [, ] These differences may have clinical implications for dosage and potential toxicity.

Q10: Have there been any animal studies conducted with this compound?

A12: Yes, several studies have investigated the toxicity and efficacy of this compound in various animal models, including rats, rabbits, and dogs. [, , , , ]

Q11: What are the common mechanisms of resistance to this compound?

A13: [] The most common mechanism of resistance is the production of aminoglycoside-modifying enzymes, particularly acetyltransferases. These enzymes inactivate the antibiotic by transferring an acetyl group to specific positions, reducing its binding affinity to the ribosome. []

Q12: Is there cross-resistance between this compound and other aminoglycosides?

A14: [, ] Yes, cross-resistance can occur due to shared resistance mechanisms, such as the presence of specific aminoglycoside-modifying enzymes. The resistance profile of this compound against certain bacterial strains can differ from other aminoglycosides. [, ]

Q13: What analytical techniques are commonly used to characterize and quantify this compound?

A15: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as mass spectrometry (MS) and evaporative light scattering detection (ELSD), are widely used for the analysis of this compound and its related substances. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.